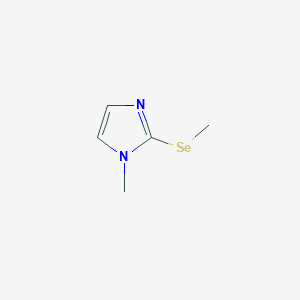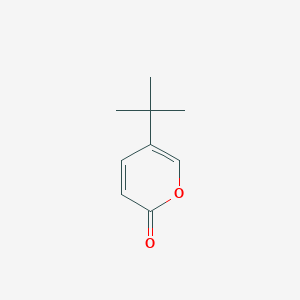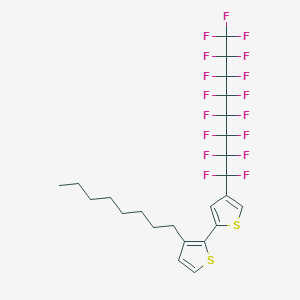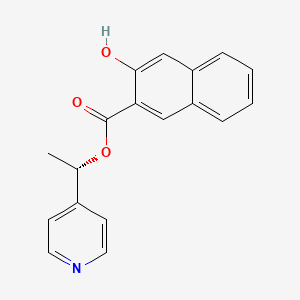
2,2'-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is a complex organic compound known for its unique structural properties It is characterized by two fluorene units connected by an ethane-1,2-diyl bridge, with each fluorene unit substituted with decyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) typically involves the reaction of 9,9-didecylfluorene with ethane-1,2-diyl dibromide under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the fluorene units .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the fluorene units.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorene derivatives.
Substitution: Formation of halogenated fluorene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) in optoelectronic devices involves its ability to emit light when an electric current is applied. The compound’s fluorene units facilitate the transport of electrons and holes, leading to the emission of light. The ethane-1,2-diyl bridge enhances the compound’s stability and efficiency in these devices .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used in the synthesis of polymer semiconductors for OLEDs.
2,2’-(Ethylenedioxy)bis(ethylamine): Used as a linker in the formation of conjugates for various applications.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is unique due to its specific structural configuration, which provides enhanced stability and efficiency in optoelectronic applications compared to other similar compounds. Its long decyl chains also contribute to its solubility and processability in various solvents, making it highly versatile for industrial applications.
Propiedades
Número CAS |
685531-18-4 |
|---|---|
Fórmula molecular |
C68H102 |
Peso molecular |
919.5 g/mol |
Nombre IUPAC |
9,9-didecyl-2-[2-(9,9-didecylfluoren-2-yl)ethyl]fluorene |
InChI |
InChI=1S/C68H102/c1-5-9-13-17-21-25-29-37-51-67(52-38-30-26-22-18-14-10-6-2)63-43-35-33-41-59(63)61-49-47-57(55-65(61)67)45-46-58-48-50-62-60-42-34-36-44-64(60)68(66(62)56-58,53-39-31-27-23-19-15-11-7-3)54-40-32-28-24-20-16-12-8-4/h33-36,41-44,47-50,55-56H,5-32,37-40,45-46,51-54H2,1-4H3 |
Clave InChI |
IRERJSWQUVMDOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)CCC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
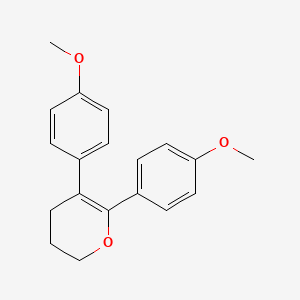
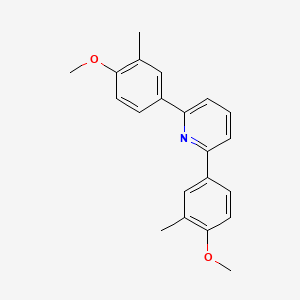
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)
![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
